4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide
Overview
Description
4-(2,4-Dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a dichlorobenzoyl group attached to a pyrrole ring, which is further substituted with a methyl group and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzoyl chloride from 2,4-dichlorotoluene through chlorination and subsequent hydrolysis . The 2,4-dichlorobenzoyl chloride is then reacted with 1-methyl-1H-pyrrole-2-carbohydrazide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrrole derivatives.
Scientific Research Applications
4-(2,4-Dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoyl chloride: A precursor in the synthesis of the target compound.
2,4-Dichlorobenzoic acid: An intermediate in various chemical reactions.
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.
Uniqueness
4-(2,4-Dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2/c1-18-6-7(4-11(18)13(20)17-16)12(19)9-3-2-8(14)5-10(9)15/h2-6H,16H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRNADNVNJEYCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NN)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328397 | |
Record name | 4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649018 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338395-66-7 | |
Record name | 4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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